molecular formula C94H148N32O31 B013362 PKA Inhibitor IV CAS No. 99534-03-9

PKA Inhibitor IV

カタログ番号 B013362
CAS番号: 99534-03-9
分子量: 2222.4 g/mol
InChIキー: AXOXZJJMUVSZQY-OCDBTFLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of PKA inhibitors, particularly through rational derivatization of known structures like 5-isoquinoline sulfonamides, showcases the efforts to maintain or enhance inhibitory potency towards PKA. For instance, the modification of known PKA inhibitors to include a methyl group on the sulphonamidic nitrogen does not significantly reduce in vitro potency, indicating the precise chemical manipulations involved in optimizing inhibitor efficacy (Vasdev et al., 2008).

Molecular Structure Analysis

The crystal structures of PKA with various inhibitors have provided insights into the structural basis of inhibitor selectivity and action. These structures help in understanding the molecular interactions between PKA and its inhibitors, aiding in the design of new inhibitors with improved selectivity and potency. For example, studies using PKA as a model system have elucidated the binding modes of different inhibitors, revealing how modifications in inhibitor structure can influence their binding and inhibitory activity (Espen Åberg et al., 2012).

Chemical Reactions and Properties

PKA inhibitors often interact with the enzyme through competitive inhibition, targeting the adenosine triphosphate site on the PKA catalytic subunit. The specificity of these interactions can be influenced by the chemical structure of the inhibitors, with certain compounds exhibiting actions independent of PKA inhibition, affecting other kinases and signaling molecules (Andrew J. Murray, 2008).

Physical Properties Analysis

The physical properties of PKA inhibitors, including their solubility, stability, and crystallizability, are crucial for their biological activity and application. The reliable expression and simple domain structure of PKA make it an ideal surrogate for studying the physical properties of inhibitors targeting the AGC kinase family, facilitating the discovery of new inhibitors (Espen Åberg et al., 2012).

Chemical Properties Analysis

The chemical properties, such as the pKa values of inhibitors, play a significant role in their interaction with PKA. Understanding these properties helps in predicting the behavior of inhibitors under different physiological conditions, thereby informing the design and application of these compounds in a biological context. For example, computational estimation techniques can provide valuable insights into the pKa values and other chemical properties of PKA inhibitors, aiding in their optimization (P. Seybold & G. Shields, 2015).

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOXZJJMUVSZQY-BVDKBYOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H148N32O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKA Inhibitor IV

CAS RN

99534-03-9
Record name IP 20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
6
Citations
J Scott, GJ Harris, EM Pinder, JG Macfarlane… - Journal of Allergy and …, 2016 - Elsevier
… To test this further, salbutamol-treated neutrophils were preincubated with 2 separate PKA inhibitors: KT5720 and PKA inhibitor IV. Both inhibitors prevented salbutamol-induced …
F Wang, J Wang, T Zhao, Y Zhang, Q Li - Open Life Sciences, 2019 - degruyter.com
… We also found that 8-Bromo-cAMP, but not PKA inhibitor IV, abrogated JWH133-induced activation of AMPK. It is interesting that PKA inhibitor IV itself mimicked the effects of JWH133 …
D Thickett - core.ac.uk
… PKA inhibitor IV was from Santa Cruz Biotechnology … two separate PKA inhibitors, KT5720 and PKA inhibitor IV. Both … inhibitors KT5720 (final concentration 5 μM) or PKA inhibitor IV (1 …
Number of citations: 5 core.ac.uk
C Liu, Y Han, X Gu, M Li, Y Du, N Feng, J Li, S Zhang… - Redox Biology, 2021 - Elsevier
Diabetes disrupts mitochondrial function and often results in diabetic cardiomyopathy (DCM). Paeonol is a bioactive compound that has been reported to have pharmacological …
J Kamenz, L Gelens, JE Ferrell - Current Biology, 2021 - cell.com
The phosphorylation of mitotic proteins is bistable, which contributes to the decisiveness of the transitions into and out of M phase. The bistability in substrate phosphorylation has been …
Number of citations: 19 www.cell.com
A Shaheen - 2020 - search.proquest.com
Cholesterol is a versatile molecule that determines the biophysical properties of cellular membranes and regulates various signalling pathways. Cholesterol has also been implicated in …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。